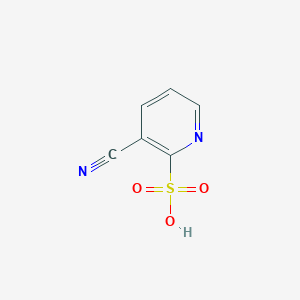
3-Cyanopyridine-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanopyridine-2-sulfonic acid: is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of both cyano and sulfonic acid groups in the molecule makes it a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanopyridine-2-sulfonic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-cyanopyridine with chlorosulfonic acid. The reaction typically takes place under controlled conditions to ensure the selective sulfonation at the 2-position of the pyridine ring. The reaction can be represented as follows:
3-Cyanopyridine+Chlorosulfonic acid→3-Cyanopyridine-2-sulfonic acid+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyanopyridine-2-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyano and sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Cyanopyridine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyanopyridine-2-sulfonic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano and sulfonic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: Lacks the sulfonic acid group, which may affect its solubility and reactivity.
2-Sulfonic acid pyridine: Lacks the cyano group, which may influence its biological activity.
3-Cyanopyridine-4-sulfonic acid: Similar structure but with the sulfonic acid group at a different position, potentially leading to different chemical properties and reactivity.
Uniqueness
3-Cyanopyridine-2-sulfonic acid is unique due to the presence of both cyano and sulfonic acid groups at specific positions on the pyridine ring. This unique combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H4N2O3S |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
3-cyanopyridine-2-sulfonic acid |
InChI |
InChI=1S/C6H4N2O3S/c7-4-5-2-1-3-8-6(5)12(9,10)11/h1-3H,(H,9,10,11) |
InChI Key |
NYQKWGSJPVKDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















